N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a benzodioxin ring, a piperazine ring, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.
Tetrahydropyrimidine Ring Formation: This step may involve the condensation of urea or thiourea with appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.
Reduction: Reduction reactions may target the carbonyl group in the tetrahydropyrimidine ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery for targeting specific receptors or enzymes. It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- **N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-bromophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to biological targets.
Properties
Molecular Formula |
C23H24FN5O4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H24FN5O4/c24-16-3-1-2-4-18(16)28-7-9-29(10-8-28)23-26-17(14-21(30)27-23)22(31)25-15-5-6-19-20(13-15)33-12-11-32-19/h1-6,13,17H,7-12,14H2,(H,25,31)(H,26,27,30) |
InChI Key |
UWTQENDLZVACMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(CC(=O)N3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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